[2-(2-Chlorophenyl)pyridin-3-yl]methanol
CAS No.: 1628012-07-6
VCID: VC2724575
Molecular Formula: C12H10ClNO
Molecular Weight: 219.66 g/mol
* For research use only. Not for human or veterinary use.
![[2-(2-Chlorophenyl)pyridin-3-yl]methanol - 1628012-07-6](/images/structure/VC2724575.png)
Description |
[2-(2-Chlorophenyl)pyridin-3-yl]methanol is a chemical compound with the molecular formula C12H10ClNO. It belongs to the class of organic compounds known as diaryl methanols, which are often used in pharmaceutical and chemical synthesis due to their versatile reactivity. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential applications in drug development and as a precursor for more complex molecules. Potential Applications Table
Safety and HandlingHandling [2-(2-Chlorophenyl)pyridin-3-yl]methanol requires caution due to its potential irritant properties. Safety data sheets (SDS) typically recommend protective measures such as gloves and goggles when handling similar compounds. The compound should be stored in a cool, dry place away from incompatible substances. Safety Information Table
|
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1628012-07-6 | ||||||||||||||||
Product Name | [2-(2-Chlorophenyl)pyridin-3-yl]methanol | ||||||||||||||||
Molecular Formula | C12H10ClNO | ||||||||||||||||
Molecular Weight | 219.66 g/mol | ||||||||||||||||
IUPAC Name | [2-(2-chlorophenyl)pyridin-3-yl]methanol | ||||||||||||||||
Standard InChI | InChI=1S/C12H10ClNO/c13-11-6-2-1-5-10(11)12-9(8-15)4-3-7-14-12/h1-7,15H,8H2 | ||||||||||||||||
Standard InChIKey | IQXRTTGNICZYIG-UHFFFAOYSA-N | ||||||||||||||||
SMILES | C1=CC=C(C(=C1)C2=C(C=CC=N2)CO)Cl | ||||||||||||||||
Canonical SMILES | C1=CC=C(C(=C1)C2=C(C=CC=N2)CO)Cl | ||||||||||||||||
PubChem Compound | 70623920 | ||||||||||||||||
Last Modified | Jul 21 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume